molecular formula C20H18O5 B2693270 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 858769-64-9

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2693270
CAS No.: 858769-64-9
M. Wt: 338.359
InChI Key: JXPOUDKBFQQTLU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 2-methylpropanoate (isobutyrate) ester. Its molecular formula is C₂₀H₁₈O₅, with a monoisotopic mass of 342.11 g/mol.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOUDKBFQQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring (Position 3)

4-Chlorophenyl vs. 4-Methoxyphenyl

The substitution of the 4-methoxyphenyl group with a 4-chlorophenyl moiety (as in 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, C₁₉H₁₅ClO₄) introduces significant electronic differences. The chloro group is electron-withdrawing, reducing electron density on the chromen ring, whereas the methoxy group is electron-donating. This difference may influence binding affinities to enzymatic targets, such as acetylcholinesterase (AChE), where electron-rich aromatic systems often enhance interactions with hydrophobic pockets .

2-Methoxyphenyl vs. 4-Methoxyphenyl

The positional isomer 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate (C₁₉H₁₆O₅) demonstrates the impact of substituent orientation. For example, para-substituents allow optimal spatial alignment for target binding, as seen in studies of flavonoid-based enzyme inhibitors .

Ester Group Variations (Position 7)

2-Methylpropanoate (Isobutyrate) vs. Propionate

The branched isobutyrate ester in the target compound enhances lipophilicity (logP ~3.2) compared to the straight-chain propionate ester in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate (logP ~2.8). Increased lipophilicity may improve membrane permeability but reduce aqueous solubility, a critical factor in pharmacokinetics .

Dithiocarbamate Hybrids

Replacing the ester with a dithiocarbamate group, as in tert-butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate (8i), introduces sulfur atoms and bulkier substituents. Compound 8i (C₃₂H₃₇N₃O₇S₂) exhibits potent antiproliferative activity against PC-3 cells (IC₅₀ = 1.97 µM), highlighting how ester modifications can redirect biological activity toward specific pathways, such as MAPK signaling .

Glycosides vs. Esters

Glycosylation, as in formononetin 7-O-glucoside-6″-O-malonate (C₂₅H₂₄O₁₂), drastically alters physicochemical properties. The glucoside-malonate derivative has higher polarity (logP ~0.5) and improved water solubility compared to the lipophilic isobutyrate ester. However, glycosides may suffer from reduced bioavailability due to enzymatic hydrolysis in the gut .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position 3) Ester Group (Position 7) Key Properties/Bioactivity Reference
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate C₂₀H₁₈O₅ 4-Methoxyphenyl 2-Methylpropanoate High lipophilicity (logP ~3.2)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate C₁₉H₁₅ClO₄ 4-Chlorophenyl 2-Methylpropanoate Electron-withdrawing substituent
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate C₁₉H₁₆O₅ 2-Methoxyphenyl Propionate Steric hindrance, lower activity
Formononetin 7-O-glucoside-6″-O-malonate C₂₅H₂₄O₁₂ 4-Methoxyphenyl Glucoside-malonate High solubility (logP ~0.5)
Compound 8i (Dithiocarbamate hybrid) C₃₂H₃₇N₃O₇S₂ 4-Methoxyphenyl Dithiocarbamate IC₅₀ = 1.97 µM (PC-3 cells)

Key Research Findings

  • Electronic Effects : Para-methoxy substitution optimizes electron density for enzyme interactions, while chloro groups may reduce binding affinity .
  • Lipophilicity vs. Solubility : Branched esters enhance permeability but require formulation strategies to address solubility limitations .

Notes

  • The target compound’s structure balances lipophilicity and electronic effects, making it a promising candidate for further pharmacological studies.
  • Comparative data underscore the importance of substituent position and functional group choice in drug design.

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, a synthetic compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A chromenone core .
  • A 4-methoxyphenyl group at the 3-position.
  • A methyl group at the 2-position.
  • A propanoate ester at the 7-position.

This structural composition contributes to its pharmacological properties, making it a subject of interest in various scientific fields.

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to:

  • Inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division.
  • Induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Anti-inflammatory and Antimicrobial Effects

The compound demonstrates notable anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have reported:

  • Inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Antimicrobial activity against a range of pathogens, including bacteria and fungi.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes:

  • Histone deacetylases (HDACs) : Implicated in cancer progression and other diseases.
  • Cholinesterases : Important for neurodegenerative disorders.

Case Studies and Experimental Data

Recent studies have focused on the biological activity of this compound through various experimental approaches:

  • Cytotoxicity Assays :
    • The compound exhibited IC50 values indicating moderate cytotoxicity against MCF-7 cells (IC50 = 15.6 μM) and Hek293-T cells (IC50 = 18.1 μM) .
  • Molecular Docking Studies :
    • Docking studies revealed strong interactions with target proteins, suggesting potential mechanisms of action through enzyme inhibition .

Synthesis and Production

The synthesis of this compound involves several steps:

  • Formation of the chromenone core via cyclization of a precursor under acidic conditions.
  • Introduction of the methoxyphenyl group through Friedel-Crafts acylation.
  • Methylation at the 2-position using alkylation reactions.
  • Esterification with propanoic acid using coupling reagents like DCC .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
7-Hydroxycoumarin Hydroxy group at position 7Known for strong fluorescence properties
Coumarin Basic structure without substituentsFound naturally in many plants
3-(Phenyl)-2-methylcoumarin Phenyl group at position 3Exhibits potent anticancer activity

Q & A

Q. What established synthetic methodologies are used for synthesizing 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, and how are intermediates validated?

The compound is typically synthesized via multicomponent reactions involving chromen-4-one precursors and esterification agents. For example:

  • Multicomponent protocols : A three-component reaction using 3-hydroxy-4H-chromen-4-one derivatives, methoxyphenyl boronic acids, and 2-methylpropanoate esters under acidic conditions (e.g., H2SO4 catalysis) .
  • Validation of intermediates : Intermediates are characterized via HPLC-MS to confirm purity (>95%) and NMR (1H/13C) for structural verification. Key spectral markers include aromatic proton signals (δ 6.8–8.1 ppm) and carbonyl resonances (δ 170–175 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Spectroscopy :
    • 1H/13C NMR : Aromatic protons (δ 6.5–8.2 ppm), methoxy groups (δ 3.8–3.9 ppm), and ester carbonyl (δ ~170 ppm) .
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O (1250–1300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms molecular packing and bond lengths (e.g., C=O bond: 1.22 Å). Disorder in substituents (e.g., methoxy groups) is resolved using SHELXL refinement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
  • By-product analysis : Impurities (e.g., chlorinated derivatives) are identified via LC-MS and quantified using area normalization. For example, 6-chloro by-products form under excess Cl⁻ conditions and are minimized by controlling halogen sources .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity standardization : Ensure >99% purity via preparative HPLC (C18 columns, acetonitrile/water gradient) to exclude confounding effects from impurities .
  • Assay replication : Test activity in parallel models (e.g., enzyme inhibition vs. cell-based assays) and validate with positive controls (e.g., known kinase inhibitors). Discrepancies in IC50 values may arise from differential cell permeability or metabolic stability .

Q. How do π-π stacking and hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Crystal engineering : SCXRD reveals π-π interactions (3.5–4.0 Å spacing) between chromenone rings, enhancing thermal stability (TGA: decomposition >250°C). Hydrogen bonds (O-H⋯O: 2.7–2.9 Å) improve solubility in polar solvents .
  • Property modulation : Stronger π-π stacking correlates with reduced solubility in nonpolar solvents (logP ~3.5), impacting formulation strategies .

Q. What advanced analytical approaches are recommended for resolving polymorphic forms or solvate formation?

  • Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetone) and analyze via PXRD. Metastable forms are identified by distinct diffraction peaks (e.g., 2θ = 12.5°, 15.8°) .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity to detect hydrate formation (mass change >5% at 90% RH) .

Q. How can computational modeling complement experimental SAR studies for chromenone derivatives?

  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., COX-2) based on methoxyphenyl positioning. Energy scores (<-7.0 kcal/mol) correlate with experimental IC50 values .
  • QM/MM simulations : Evaluate electron density shifts at the 4-oxo group to explain reactivity in nucleophilic additions .

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